molecular formula C17H25N3O6S B2501835 Ethyl 4-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate CAS No. 899738-87-5

Ethyl 4-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate

Katalognummer B2501835
CAS-Nummer: 899738-87-5
Molekulargewicht: 399.46
InChI-Schlüssel: RPZAGFAVLVQXQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate, also known as ESI-09, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the RAC1 protein, which is involved in a variety of cellular processes, including cell migration, proliferation, and survival.

Wissenschaftliche Forschungsanwendungen

Radiolabeled Antagonists for Neurotransmission Studies

A notable application of compounds structurally related to ethyl 4-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate is in the development of radiolabeled antagonists for imaging and studying neurotransmission. For instance, [18F]4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, known as [18F]p-MPPF, is a radiolabeled antagonist used with positron emission tomography (PET) to study the serotonergic system, specifically targeting 5-HT1A receptors. This compound aids in understanding serotonin dynamics in various animal models and humans, contributing valuable insights into neuropsychiatric disorders (Plenevaux et al., 2000).

Dopamine Receptor Ligands

Research into derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide demonstrates the compound's high affinity and selectivity as a dopamine D(4) receptor ligand. Structural modifications to this molecule impact its binding profile across dopamine D(4) and D(2) receptors, serotonin 5-HT(1A), and adrenergic alpha(1) receptors. This work lays the groundwork for developing therapeutics targeting dopamine-related disorders (Perrone et al., 2000).

Antimicrobial Activities

Compounds synthesized from reactions involving this compound or its derivatives have been explored for their antimicrobial properties. For example, novel 1,2,4-triazole derivatives have shown considerable antimicrobial activities against various test microorganisms. Such studies highlight the potential of these compounds in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Bektaş et al., 2007).

Crystal Structure Analysis

The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a compound related to the one , has been determined to understand better the molecular configuration and potential binding interactions of such molecules. This information is crucial for designing drugs with optimal efficacy and reduced side effects (Faizi et al., 2016).

Anticancer Agent Development

Another significant application involves synthesizing and evaluating derivatives as potential anticancer agents. By attaching different pharmacophores to the ethyl piperazine-1-carboxylate skeleton, researchers aim to discover novel compounds with significant anticancer activity. This approach leverages the structural flexibility and functionalizability of the piperazine ring to target various cancer cell lines (Abbavaram & Reddyvari, 2013).

Eigenschaften

IUPAC Name

ethyl 4-[2-[(3-methoxybenzoyl)amino]ethylsulfonyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O6S/c1-3-26-17(22)19-8-10-20(11-9-19)27(23,24)12-7-18-16(21)14-5-4-6-15(13-14)25-2/h4-6,13H,3,7-12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZAGFAVLVQXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.